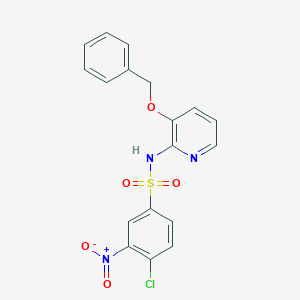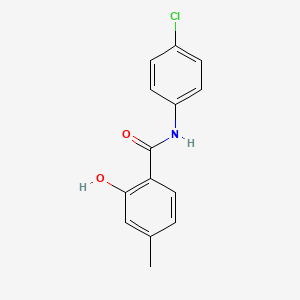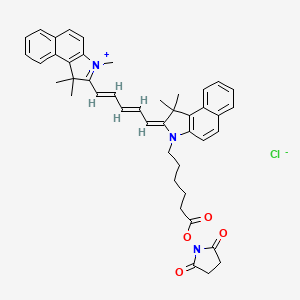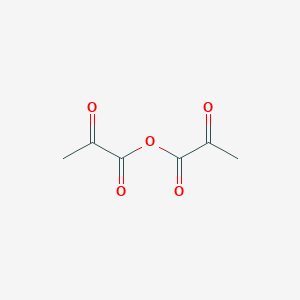
2-(2,5-Difluorophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluorophenyl)benzoic acid (2,5-DFPBA) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 166°C and a molecular weight of 206.2 g/mol. The compound is soluble in methanol, ethanol, and water, making it an ideal choice for a variety of laboratory experiments.
Applications De Recherche Scientifique
2-(2,5-Difluorophenyl)benzoic acid, 95% is widely used as an intermediate in the synthesis of other compounds, as well as a starting material for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, the compound has been used in the synthesis of fluorescent dyes, as well as in the synthesis of organic semiconductors.
Mécanisme D'action
2-(2,5-Difluorophenyl)benzoic acid, 95% is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 166°C and a molecular weight of 206.2 g/mol. The compound is soluble in methanol, ethanol, and water, making it an ideal choice for a variety of laboratory experiments. The compound acts as an electron-withdrawing group (EWG) and is used as a catalyst for a variety of reactions, including Diels-Alder reactions, Friedel-Crafts reactions, and epoxidation reactions.
Biochemical and Physiological Effects
2-(2,5-Difluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, the compound has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties, as well as to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-Difluorophenyl)benzoic acid, 95% is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound should be stored in a cool, dry place and kept away from light and heat.
Orientations Futures
In the future, 2-(2,5-Difluorophenyl)benzoic acid, 95% could be used to develop new drugs and treatments for a variety of diseases and conditions. Additionally, the compound could be used to develop new synthetic materials for use in a variety of industries. Finally, the compound could be used in the synthesis of new fluorescent dyes and organic semiconductors.
Méthodes De Synthèse
2-(2,5-Difluorophenyl)benzoic acid, 95% can be synthesized through the reaction of 2,5-difluorotoluene and benzoic acid in the presence of a strong acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept at 0°C. The reaction time is typically between 1 and 2 hours, depending on the concentration of the reactants. The product is then isolated by filtration and purified by recrystallization.
Propriétés
IUPAC Name |
2-(2,5-difluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWAUCUNXWVUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680711 |
Source


|
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181397-71-6 |
Source


|
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)










